N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
Description
N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is known for its stability and diverse reactivity. The presence of multiple functional groups, including an amide, ether, and aniline moiety, makes it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(22-16-6-2-1-3-7-16)13-27-18-9-4-8-17(12-18)23-20(26)24-14-21(15-24)10-5-11-28-21/h1-4,6-9,12H,5,10-11,13-15H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIIXUHFLSPFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)C(=O)NC3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-anilino-2-oxoethoxybenzene. This intermediate is then reacted with 3-bromo-5-oxa-2-azaspiro[3.4]octane under basic conditions to form the desired spirocyclic compound.
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Step 1: Preparation of 2-anilino-2-oxoethoxybenzene
Reagents: Aniline, ethyl chloroformate, and sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the formation of the intermediate.
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Step 2: Formation of the Spirocyclic Compound
Reagents: 2-anilino-2-oxoethoxybenzene, 3-bromo-5-oxa-2-azaspiro[3.4]octane, and a base such as potassium carbonate.
Conditions: The reaction mixture is heated under reflux in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and scalability. The use of automated systems can also reduce the risk of human error and enhance the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the aniline moiety can interact with aromatic residues in the active site of enzymes, while the spirocyclic structure provides stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide
- 2-(2-anilino-2-oxoethoxy)benzoic acid
Comparison
- N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide: Similar in structure but lacks the spirocyclic moiety, which may affect its stability and reactivity.
- 2-(2-anilino-2-oxoethoxy)benzoic acid: Contains a carboxylic acid group instead of the spirocyclic structure, leading to different chemical properties and potential applications.
N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
